

A Technical Guide to 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

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Compound of Interest

Compound Name:	2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene
Cat. No.:	B074855

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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene**, a key chemical intermediate in medicinal chemistry and drug discovery. It details the compound's physicochemical properties, synthesis protocols, and its applications as a versatile building block in the development of novel therapeutic agents.

Core Compound Information

2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene is an aromatic organic compound notable for its trifluoromethylsulfonyl, nitro, and chloro functional groups. These features make it a highly reactive and valuable precursor in organic synthesis.

CAS Number: 1550-27-2[1][2][3]

The key properties of the compound are summarized in the table below, providing essential data for experimental design and safety considerations.

Property	Value	Source
Molecular Formula	C ₇ H ₃ ClF ₃ NO ₄ S	[3]
Molecular Weight	289.62 g/mol	[1][4]
Density	1.689 g/cm ³	[3]
Synonyms	1-chloro-2-nitro-4- [(trifluoromethyl)sulfonyl]benze ne	[3]
InChI Key	InChI=1/C7H3ClF3NO4S/c8-5- 2-1-4(3- 6(5)12(13)14)17(15,16)7(9,10, 11)/h1-3H	[3]

Synthesis and Experimental Protocols

The synthesis of **2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene** typically involves the nitration of a precursor molecule. The following protocol has been adapted from published synthesis routes.[5]

A common method for synthesizing the title compound is through the nitration of 1-chloro-4-(trifluoromethylsulfonyl)benzene.

Experimental Protocol:

- Reaction Setup: To a stirred solution of 1-chloro-4-(trifluoromethylsulfonyl)benzene (500 mg, 2.05 mmol) in Oleum (2.5 g), add fuming HNO₃ (5 ml).
- Heating: The reaction mixture is stirred at 100 °C for 24 hours. Reaction progress should be monitored using Thin Layer Chromatography (TLC).
- Quenching: After the starting material is consumed, the reaction mixture is carefully quenched with water (10 ml).
- Extraction: The product is extracted with CH₂Cl₂ (2 x 10 ml).

- **Washing and Drying:** The combined organic layers are washed with water (20 ml) and dried over anhydrous sodium sulphate.
- **Purification:** The solvent is evaporated under reduced pressure. The crude material is then purified by column chromatography on silica gel (60-120 mesh) using a gradient of 5-15% EtOAc/Hexane to yield the final product as a colorless liquid.[5]

Quantitative Data:

Parameter	Value
Starting Material	1-chloro-4-(trifluoromethylsulfonyl)benzene
Reagents	Fuming HNO ₃ , Oleum
Temperature	100 °C
Reaction Time	24 hr
Yield	24%

| ¹H-NMR (CDCl₃, 500 MHz) | δ 8.53 (bs, 1H), 8.19-8.14 (m, 1H), 7.94 (d, J = 8.8 Hz, 1H) |

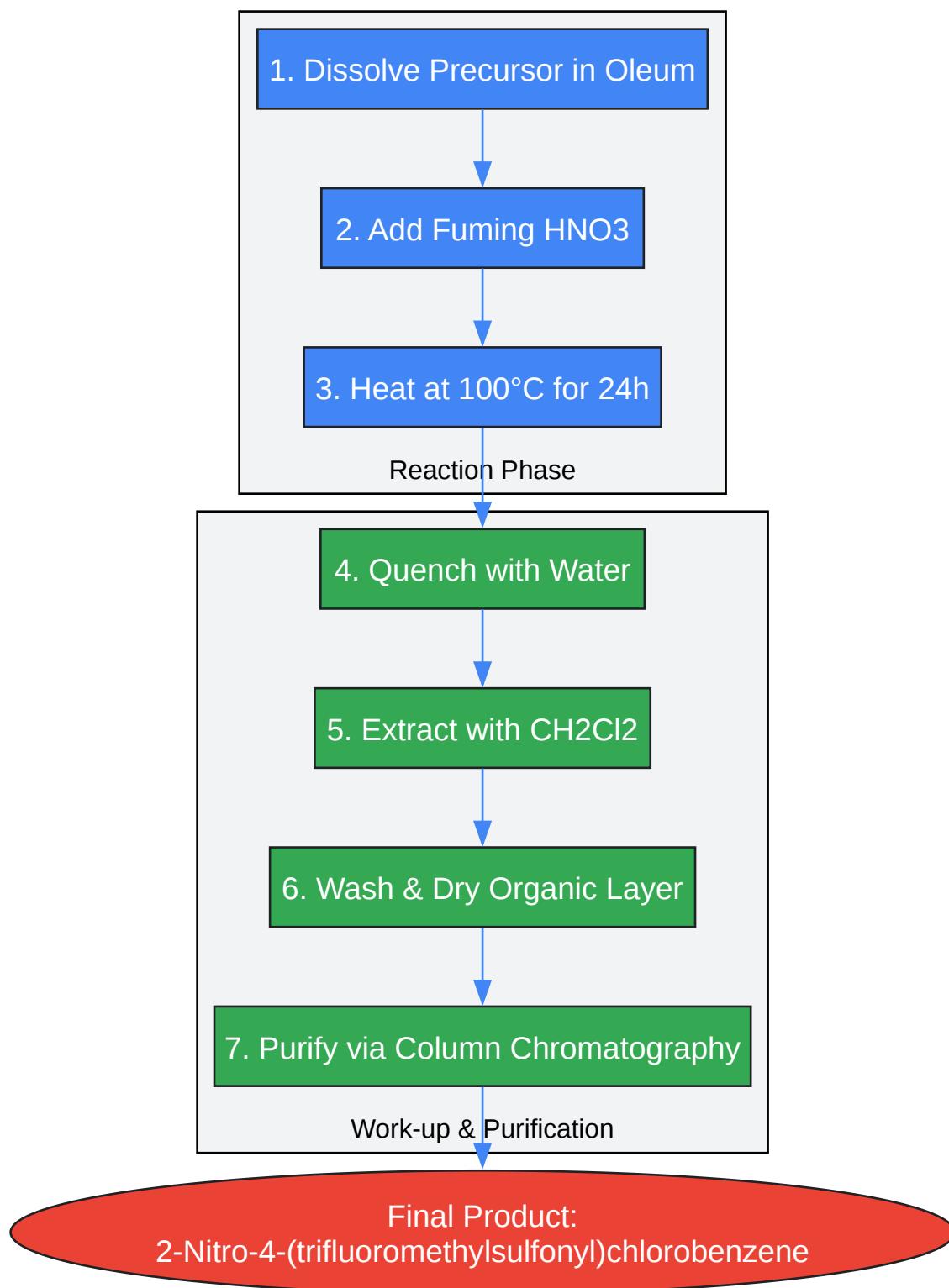


Figure 1: Synthesis Workflow

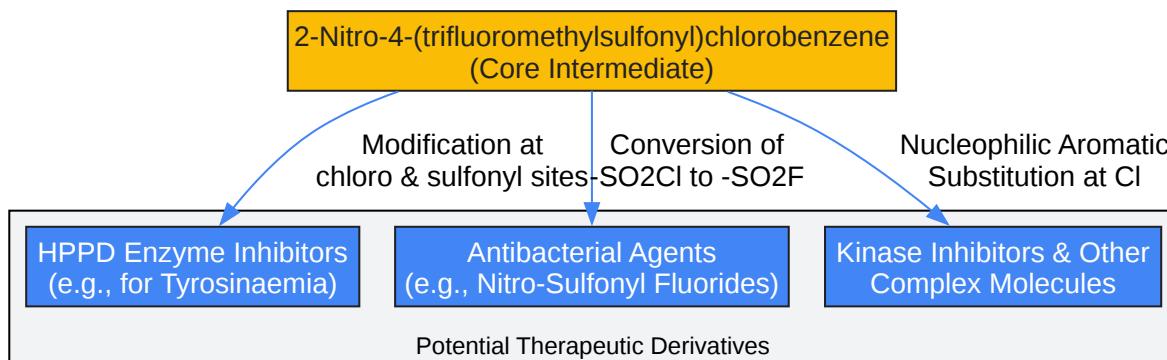


Figure 2: Role as a Chemical Intermediate

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